N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a nitrophenyl group and a naphthyl group attached to an acrylamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2-methyl-5-nitroaniline with 1-naphthylacrylic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the acrylamide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and naphthyl groups can participate in various binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-2-(1-naphthyl)acetamide
- N-(2-methyl-5-nitrophenyl)-3-(2-naphthyl)acrylamide
- N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)propionamide
Uniqueness
N-(2-methyl-5-nitrophenyl)-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-methyl-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-9-11-17(22(24)25)13-19(14)21-20(23)12-10-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,21,23)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPQSCRANLOIQN-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.